![molecular formula C6H11NO2 B1387227 (S)-2-Amino-2-cyclobutylacetic acid CAS No. 49607-08-1](/img/structure/B1387227.png)
(S)-2-Amino-2-cyclobutylacetic acid
Overview
Description
(S)-2-Amino-2-cyclobutylacetic acid (also known as SACBA) is an organic compound that is widely used in scientific research. It is a cyclic molecule containing an amino acid and a carboxylic acid group. SACBA is a chiral molecule, meaning that it has two non-superimposable mirror image forms, known as enantiomers. It is a chiral building block for many other molecules, and has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Antimicrobial Activity
- (S)-2-Amino-2-cyclobutylacetic acid has shown promise in antimicrobial applications. A study by Baldwin et al. (1986) demonstrated that the acid hydrolysis of a related compound yielded a product with enhanced antibacterial activity against the gram-positive organism Bacillus subtilis. They proposed a mechanism in which the compound acts as a “suicide substrate” for an enzyme crucial in bacterial survival, suggesting its potential in developing new antibacterial agents (Baldwin, Adlington, Parisi, & Ting, 1986).
Antiviral Activity
- Research on the synthesis of enantiomeric cyclobutyl nucleoside analogues, which include derivatives of (S)-2-Amino-2-cyclobutylacetic acid, revealed their efficacy against herpesviruses. Bisacchi et al. (1991) discovered that these compounds, mimicking the absolute configuration of natural nucleosides, were highly active in vitro against a range of herpesviruses, indicating their potential in antiviral therapies (Bisacchi, Braitman, Cianci, Clark, Field, Hagen, Hockstein, Malley, Mitt, & Slusarchyk, 1991).
Bioorthogonal Labeling and Super-Resolution Microscopy
- The compound's derivatives have been utilized in bioorthogonal labeling for super-resolution microscopy. A study by Beliu et al. (2019) explored the use of noncanonical amino acids, including derivatives of (S)-2-Amino-2-cyclobutylacetic acid, for specific protein labeling. This approach offers significant potential for detailed biological imaging and research (Beliu, Kurz, Kuhlemann, Behringer-Pliess, Meub, Wolf, Seibel, Shi, Schnermann, Grimm, Lavis, Doose, & Sauer, 2019).
Development of Peptidic Inhibitors
- In the realm of enzyme inhibition, Onaran, Comeau, and Seto (2005) synthesized squaric acid-peptide conjugates using a cyclobut-3-enedione core derived from (S)-2-Amino-2-cyclobutylacetic acid. These compounds were evaluated as inhibitors of matrix metalloprotease-1, showcasing their potential in developing treatments for diseases involving abnormal activity of this enzyme (Onaran, Comeau, & Seto, 2005).
Plant Growth and Protection
- Cyclotides, a class of plant-derived peptides, exhibit various bioactivities, including plant protection. Craik (2012) highlighted their role in defending plants against pests or pathogens. The amino acid sequence and structural uniqueness of these compounds, potentially including derivatives of (S)-2-Amino-2-cyclobutylacetic acid, underline their importance in plant biology and possible agricultural applications (Craik, 2012).
properties
IUPAC Name |
(2S)-2-amino-2-cyclobutylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENWFNLDOYYFB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652371 | |
Record name | (2S)-Amino(cyclobutyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-cyclobutylacetic acid | |
CAS RN |
49607-08-1 | |
Record name | (2S)-Amino(cyclobutyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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